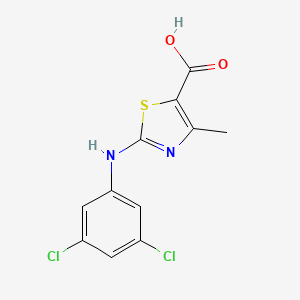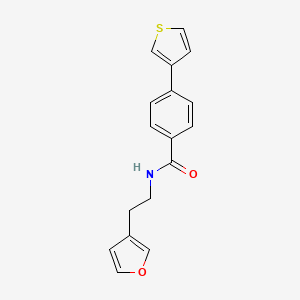![molecular formula C15H23ClN2O3 B2470131 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride CAS No. 1266689-99-9](/img/structure/B2470131.png)
4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride (4AM-1-2-DMEPE-PYHCl) is a synthetic compound with a variety of uses in scientific research. It is a derivative of pyrrolidin-2-one and contains an aminomethyl group and a 2-(3,4-dimethoxyphenyl)ethyl group. 4AM-1-2-DMEPE-PYHCl has been studied for its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Structural and Mechanistic Insights
The chemical structure of the compound closely relates to pyrrolidin-2-one, a nitrogen heterocycle. This scaffold is widely used in medicinal chemistry for treating various human diseases due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage (Li Petri et al., 2021). It plays a crucial role in exploring the pharmacophore space and influencing the stereochemistry of molecules. The paper highlights the significance of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in drug discovery, providing valuable insights into the potential applications of the compound (Li Petri et al., 2021).
Molecular Interactions and Self-Assembly
The compound is structurally related to pyrrolidones, which exhibit surface-active properties and can interact synergistically with other compounds. For instance, pyrrolidone derivatives have been reviewed for their ability to interact with anionic surfactants, forming pseudoquaternary ammonium ions that can pair with large anions. This interaction is crucial for enhancing water solubility, compatibility, and solvency, highlighting the compound's potential as a versatile substituent in various surfactant structures (Login, 1995).
Potential in Bioactive Molecule Synthesis
The compound shares structural similarities with molecules that are key precursors in the synthesis of bioactive molecules. For instance, the review on arylmethylidene derivatives of 3H-furan-2-ones discusses the synthesis of a wide range of cyclic and heterocyclic compounds, such as amides, pyrrolones, and benzofurans, demonstrating the compound's relevance in synthesizing biologically active compounds and its potential utility in pharmaceutical industries (Kamneva et al., 2018).
Application in Organic Thermoelectric Materials
The structural components of the compound are related to organic materials like PEDOT:PSS, which has been recognized for its thermoelectric potential. Studies on PEDOT:PSS and its derivatives highlight the compound's potential in the field of organic thermoelectric materials, paving the way for future research and development in this area (Zhu et al., 2017; Yue & Xu, 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown significant antiulcer activity . Therefore, it can be inferred that the compound might interact with targets involved in gastric ulceration.
Mode of Action
It is known that similar compounds prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that the compound might interact with its targets to modulate stress responses and prevent ulceration.
Biochemical Pathways
Given its antiulcer activity, it can be inferred that the compound might affect pathways related to stress response and gastric ulceration .
Pharmacokinetics
It is known that similar compounds have potent antiulcer activities at oral doses of 50-400 mg/kg . This suggests that the compound has good bioavailability and is effectively distributed and metabolized in the body.
Result of Action
It is known that similar compounds have significant antiulcer activity . This suggests that the compound might have a protective effect on the gastric mucosa and prevent ulceration.
Action Environment
It is known that similar compounds have potent antiulcer activities when administered orally . This suggests that the compound is stable and effective in the gastrointestinal environment.
Propiedades
IUPAC Name |
4-(aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18;/h3-4,7,12H,5-6,8-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVMANJDFPQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

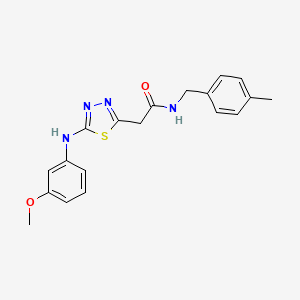
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)
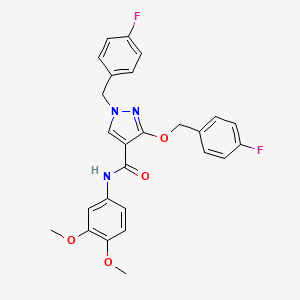

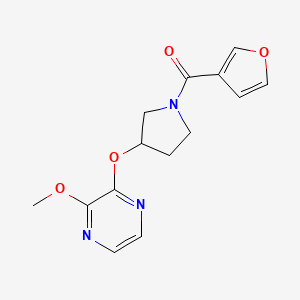
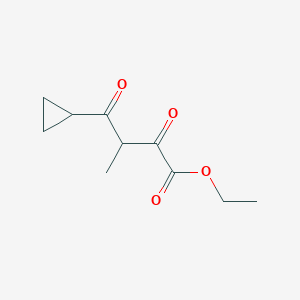
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)
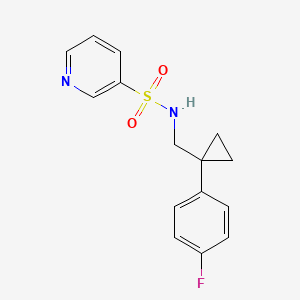

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

